6-Bromo-2,5-dimethylpyridin-3-ol
Overview
Description
6-Bromo-2,5-dimethylpyridin-3-ol is a pyridine derivative with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position, two methyl groups at the 2nd and 5th positions, and a hydroxyl group at the 3rd position of the pyridine ring. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,5-dimethylpyridin-3-ol can be achieved through various methods, including the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction is typically carried out under inert atmosphere conditions at elevated temperatures to ensure high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,5-dimethylpyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium phosphate, used to deprotonate intermediates.
Oxidizing and Reducing Agents: For modifying the hydroxyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with arylboronic acids can yield various aryl-substituted pyridine derivatives .
Scientific Research Applications
6-Bromo-2,5-dimethylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyridine derivatives.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Bromo-2,5-dimethylpyridin-3-ol is not fully elucidated. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the bromine atom and hydroxyl group may play a role in its binding affinity and reactivity.
Comparison with Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Another brominated pyridine derivative used in similar synthetic applications.
6-Bromo-2,4-dimethylpyridin-3-amine: Shares structural similarities but differs in the position of the methyl groups.
Uniqueness: 6-Bromo-2,5-dimethylpyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, methyl, and hydroxyl groups makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
6-bromo-2,5-dimethylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-3-6(10)5(2)9-7(4)8/h3,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUJLYVKRAIHCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Br)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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